molecular formula C8H13ClN4 B13067090 5-Chloro-N-[2-(dimethylamino)ethyl]pyrazin-2-amine

5-Chloro-N-[2-(dimethylamino)ethyl]pyrazin-2-amine

Cat. No.: B13067090
M. Wt: 200.67 g/mol
InChI Key: WUXAFVLXMWHVQI-UHFFFAOYSA-N
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Description

5-Chloro-N-[2-(dimethylamino)ethyl]pyrazin-2-amine is a chloro-substituted pyrazinamine derivative featuring a dimethylaminoethyl side chain at the pyrazine ring’s 2-position. This compound is structurally characterized by:

  • Pyrazine backbone: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.
  • Chlorine substituent: At position 5, which enhances electrophilicity and influences reactivity in cross-coupling reactions.

Properties

Molecular Formula

C8H13ClN4

Molecular Weight

200.67 g/mol

IUPAC Name

N-(5-chloropyrazin-2-yl)-N',N'-dimethylethane-1,2-diamine

InChI

InChI=1S/C8H13ClN4/c1-13(2)4-3-10-8-6-11-7(9)5-12-8/h5-6H,3-4H2,1-2H3,(H,10,12)

InChI Key

WUXAFVLXMWHVQI-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC1=CN=C(C=N1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-N-[2-(dimethylamino)ethyl]pyrazin-2-amine typically involves the reaction of pyrazine derivatives with chloroethylamine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 5-Chloro-N-[2-(dimethylamino)ethyl]pyrazin-2-amine is used as a building block for the synthesis of more complex molecules. It is often employed in the development of new chemical reactions and methodologies .

Biology: In biological research, this compound is used to study the interactions of pyrazine derivatives with biological systems. It can be used as a probe to investigate enzyme activities and receptor binding .

Medicine: It can serve as a lead compound for the design of drugs targeting specific biological pathways .

Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and intermediates for various chemical processes .

Mechanism of Action

The mechanism of action of 5-Chloro-N-[2-(dimethylamino)ethyl]pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key pyrazinamine derivatives and their properties:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Evidence Source
5-Chloro-N-[2-(dimethylamino)ethyl]pyrazin-2-amine Cl (position 5), -(CH₂)₂N(CH₃)₂ (position 2) ~193.58 (estimated) Potential kinase inhibitor intermediate [Inferred]
3-Chloro-5-methylpyrazin-2-amine Cl (position 3), -CH₃ (position 5) 143.58 Higher crystallinity; used in agrochemicals
5-Chloro-3,6-difluoro-N,N-dimethylpyrazin-2-amine Cl (5), F (3,6), -N(CH₃)₂ (2) 193.58 Enhanced lipophilicity; fluorinated drug intermediate
6-Chloro-N,N-dipropylpyrazin-2-amine Cl (6), -(CH₂CH₂CH₃)₂N (2) 215.73 Increased hydrophobicity; CNS-targeting agent
5-Chloro-N-(2-(dimethylamino)ethyl)-N-(2-pyridyl)-2-thenylamine Cl (5), -(CH₂)₂N(CH₃)₂ and pyridyl 305.84 Higher solubility (6.8 mM at 37.5°C); antihistamine activity

Key Observations :

  • Substituent Position : Chlorine at position 5 (vs. 3 or 6) reduces steric hindrance, facilitating nucleophilic substitution reactions .
  • Amino Group Effects: Dimethylaminoethyl groups improve water solubility compared to dipropyl or methyl substituents .
  • Fluorine Addition : Fluorinated analogs (e.g., 3,6-difluoro) exhibit greater metabolic stability and membrane permeability .

Comparison of Yields :

  • Dimethylaminoethyl-substituted compounds require longer reaction times (48–72 hours) due to steric bulk, whereas methyl-substituted derivatives achieve ~70% yield in 2 hours .

Physicochemical Properties

  • Solubility: The dimethylaminoethyl group enhances aqueous solubility (e.g., 6.8 mM for pyridyl-thenyl analog ) compared to dipropyl (0.2 mM estimated) or methyl derivatives.
  • Reactivity : Chlorine at position 5 is more reactive in Suzuki-Miyaura couplings than fluorine or methyl groups .
  • Thermal Stability: Methyl and fluorine substituents increase melting points (e.g., 295.84°C for Chloropyrilene ) compared to alkylamino analogs.

Biological Activity

5-Chloro-N-[2-(dimethylamino)ethyl]pyrazin-2-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H13_{13}ClN4_{4}, with a molecular weight of approximately 188.67 g/mol. The compound features a pyrazine ring substituted with a chloro group and a dimethylaminoethyl side chain, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . Preliminary studies have shown its effectiveness against various bacterial strains, suggesting that it may inhibit bacterial growth through interaction with specific cellular targets.

Anticancer Potential

The compound has also demonstrated anticancer activity . In vitro studies reveal that it can inhibit cell proliferation in several cancer cell lines, including those associated with lung, colon, and ovarian cancers. The mechanism appears to involve the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase .

The biological effects of this compound are believed to stem from its ability to interact with specific enzymes or receptors. This interaction modulates their activity, influencing various metabolic pathways. Notably, docking studies suggest that the compound may bind to the colchicine binding site on tubulin, which is crucial for its anticancer effects .

Comparative Studies

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. Below is a summary table comparing key properties and activities:

Compound NameMolecular Weight (g/mol)Antimicrobial ActivityAnticancer ActivityIC50_{50} (μM)
This compound188.67YesYes0.08 - 12.07
Similar Compound AXYesModerateY
Similar Compound BZNoHighW

Case Studies

  • In Vitro Studies : A study conducted on various cancer cell lines demonstrated that this compound effectively inhibited cell growth with an IC50_{50} ranging from 0.08 to 12.07 μM across different assays. The compound was particularly effective against non-small cell lung cancer cells .
  • Docking Simulations : Molecular docking studies have provided insights into the binding interactions between this compound and its targets, revealing that it occupies critical sites necessary for enzyme activity modulation .

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